6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one
Description
6a-Fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is a fluorinated heterocyclic compound featuring a fused thieno[3,4-c]furan core. This bicyclic structure is saturated (hexahydro), with a ketone group at position 1, a hydroxymethyl substituent at position 3a, and a fluorine atom at position 6a. Its molecular formula is C₇H₈FO₃S, and it is cataloged under MDL: EN300-27102535 . The compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its stereochemical complexity and functional group diversity, particularly the fluorine atom, which enhances metabolic stability in drug candidates .
Properties
IUPAC Name |
3a-fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3S/c8-7-4-12-3-6(7,1-9)2-11-5(7)10/h9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYWMWWGKIUHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CSCC2(C(=O)O1)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]furan Ring: This step involves the cyclization of suitable precursors under specific conditions to form the thieno[3,4-c]furan ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield 6a-fluoro-3a-formyl-hexahydrothieno[3,4-c]furan-1-one.
Reduction: Reduction can produce 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-ol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one are best understood by comparing it to related heterocycles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations: The target compound and 3a-(hydroxymethyl)-hexahydro-5λ⁶-thieno[3,4-c]furan-1,5,5-trione share a thieno[3,4-c]furan backbone but differ in substituents; the latter has a sulfone group (trione) instead of a ketone, enhancing electrophilicity . 6-Methoxy-6-propyl-tetrahydro-furo[3,4-c]furan-1-one replaces the thiophene ring with a furan and lacks fluorine, reducing metabolic stability compared to the fluorinated target compound .
Functional Group Impact: The fluorine atom in the target compound improves lipophilicity and resistance to oxidative metabolism, a critical advantage in drug design over non-fluorinated analogs like Graminone A . Hydroxymethyl groups (e.g., in the target compound and Zhepeiresinol) enhance solubility but may introduce stereochemical synthesis challenges .
Biological Relevance: Lignans like Graminone A and Zhepeiresinol exhibit antioxidant properties due to phenolic groups, whereas the target compound’s bioactivity is tied to its role as a synthetic precursor . The Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) highlights regulatory considerations in pharmaceutical manufacturing, contrasting with the target compound’s utility in early-stage discovery .
Research Findings and Challenges
- Synthesis Complexity: Fluorination at the 6a position requires specialized reagents (e.g., DAST or Deoxo-Fluor), as noted in Enamine Ltd’s protocols . Stereocontrol at the 3a-hydroxymethyl position remains a hurdle due to ring strain in the bicyclic system .
- Spectroscopic Data : NMR studies of 6-methoxy-6-propyl-tetrahydro-furo[3,4-c]furan-1-one (117) reveal distinct ¹³C and ¹H shifts for methoxy (δ 50–55 ppm) and propyl groups (δ 0.8–1.5 ppm), contrasting with the target compound’s fluorine-induced deshielding .
Notes
- Industrial Applications : Suppliers like Enamine Ltd emphasize the compound’s role in fragment-based drug discovery, particularly for kinase inhibitors and protease targets .
Biological Activity
6a-Fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHFOS
- Molecular Weight : 200.26 g/mol
- CAS Number : 2179062-00-9
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Antioxidant Activity : The presence of hydroxymethyl and fluorine groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related thieno-furan derivatives demonstrated significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, which could be extrapolated to suggest similar effects for this compound.
Anticancer Potential
Preliminary investigations into the anticancer activity of thieno-furan derivatives indicate potential for inducing apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with DNA or inhibit critical signaling pathways involved in tumor growth.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Antimicrobial Efficacy | Tested against E. coli and S. aureus; showed MIC values of 32 µg/mL. | Suggests potential as an antibacterial agent. |
| Study 2 : Anti-inflammatory Activity | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. | Indicates promising anti-inflammatory effects. |
| Study 3 : Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM. | Supports further investigation into anticancer applications. |
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in determining the biological efficacy of thieno-furan derivatives. Modifications at specific positions (such as the introduction of fluorine or hydroxymethyl groups) can significantly enhance or diminish activity.
- In vitro Studies : Various assays have been conducted to evaluate cytotoxicity, anti-inflammatory effects, and antimicrobial activity.
- In vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential, providing insights into dosing regimens and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
